molecular formula C22H20BrN3O2 B2894869 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2097920-09-5

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one

Cat. No.: B2894869
CAS No.: 2097920-09-5
M. Wt: 438.325
InChI Key: FARRDVPMFIODCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a useful research compound. Its molecular formula is C22H20BrN3O2 and its molecular weight is 438.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

  • Research Focus : Development of photoluminescent materials using similar pyrrolo[3,4-c]pyrrole (DPP) derivatives.
  • Key Findings : These materials exhibit strong photoluminescence and have potential electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Antimicrobial Activity

  • Research Focus : Evaluation of antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related.
  • Key Findings : Some compounds showed promising antibacterial activity against specific bacterial strains, making them good starting points for the development of new antimycobacterial agents (Nural et al., 2018).

Electro-Optic Materials

  • Research Focus : Synthesis of heterocycle-based derivatives for use in electro-optic materials.
  • Key Findings : The synthesized materials demonstrated potential for application in nonlinear optical/electro-optic multilayers, showing promising physicochemical characteristics (Facchetti et al., 2003).

Palladium-Catalyzed Reactions

  • Research Focus : Investigating the reactions of 5-bromopyrimidine with various catalysts and analyzing the reaction products.
  • Key Findings : Different reaction pathways were optimized, leading to potential applications in the synthesis of pyrimidine derivatives (Verbitskiy et al., 2013).

Conducting Polymers

  • Research Focus : Development of conducting polymers from low oxidation potential monomers based on pyrrole.
  • Key Findings : The study synthesized polymers with low oxidation potentials, indicating stability and potential use in electronics (Sotzing et al., 1996).

Luminescent Lanthanide Compounds

  • Research Focus : Synthesis and investigation of luminescent lanthanide compounds for biological sensing.
  • Key Findings : The compounds showed interesting thermal and photochemical spin-state transitions, useful for sensing applications (Halcrow, 2005).

Mechanism of Action

Target of Action

The primary target of the compound “1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one” is currently unknown. The compound contains a bromopyrimidinyl group , which is a common motif in many bioactive compounds and drugs, suggesting it may interact with a variety of biological targets.

Mode of Action

Bromopyrimidines are known to interact with various biological targets through hydrogen bonding and pi-stacking interactions . The bromine atom can also undergo nucleophilic substitution reactions, potentially leading to covalent modifications of target proteins .

Biochemical Pathways

Given the presence of a bromopyrimidinyl group, it is plausible that it may interfere with pyrimidine metabolism or DNA synthesis, as pyrimidines are integral components of nucleic acids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of the bromine atom may be influenced by the pH of the environment . Additionally, the compound’s stability and solubility could be affected by temperature and the presence of other solutes.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRDVPMFIODCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.